

1,2-Dibromopropane CAS number 78-75-1

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Compound of Interest

Compound Name: 1,2-Dibromopropane

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Chemical Identity and Nomenclature

1,2-Dibromopropane is a halogenated aliphatic hydrocarbon.[1] It is the simplest chiral hydrocarbon containing two bromine atoms.[2] Its chemical structure consists of a propane chain with bromine atoms attached to the first and second carbon atoms.

• IUPAC Name: 1,2-dibromopropane[3]

• Synonyms: Propylene dibromide, Propylene bromide[3][4]

CAS Number: 78-75-1[5]

Molecular Formula: C₃H₆Br₂[4][6]

SMILES: CC(Br)CBr[2][3]

Physical and Chemical Properties

1,2-Dibromopropane is a colorless to light yellow, non-flammable liquid.[4][7][8] It is slightly soluble or insoluble in water but miscible with many organic solvents like ethanol, ether, acetone, and chloroform.[5][8][9]



Property	Value	Reference(s)
Molecular Weight	201.89 g/mol	[4][5][6]
Appearance	Colorless to light yellow liquid	[4][7][9]
Melting Point	-55 °C / -67 °F	[4][5][7]
Boiling Point	140 - 142 °C @ 760 mmHg	[4][5][10]
Density	1.937 g/mL at 25 °C	[10][11]
Vapor Pressure	1.33 kPa at 35.7 °C	[9]
Flash Point	50 °C / 122 °F (closed cup)	[2]
Water Solubility	Slightly soluble / Insoluble (0.25% at 20°C)	[5][8][9]
Refractive Index (n20/D)	1.519 - 1.521	[5][10][12]
Viscosity	1.623 cP at 20 °C	[4]
Octanol/Water Partition Coefficient (logP)	2.43	[9]

Synthesis and Experimental Protocols

1,2-Dibromopropane can be synthesized through several methods, most commonly via the bromination of propene or bromopropane.

Synthesis from Propene

This method involves an electrophilic addition reaction where bromine is added across the double bond of propene.[13][14]

Experimental Protocol:

 Reaction Setup: The reaction is typically carried out in the presence of an inert organic solvent such as tetrachloromethane or dichloromethane.[13][15]



- Bromination: Propene is reacted with a cold bromine solution.[13] The (C=C) double bond breaks, and a bromine atom attaches to each carbon of the former double bond.[13]
- Catalyst (Optional): A bromination catalyst, such as tetraethylammonium bromide or Tetrabutylammonium bromide, can be used to improve reaction conditions and product purity.[15]
- Reaction Conditions: A mixture of propene and bromine is passed through a glass reactor.[6]
 For example, with a molar ratio of 3.6:1 (propane:bromine), 100% of the bromine can be converted with a selectivity to 1,2-dibromopropane of greater than 99%.[6] The reaction can be performed at temperatures ranging from 15 °C to 39 °C for 2 to 24 hours.[15]
- Work-up: After the reaction, the mixture is washed with water to remove impurities.
 Unreacted bromine can be removed by washing with a 5% sodium thiosulfate solution.[6][15]
 The organic layer is then neutralized.[15]
- Purification: The solvent is removed by distillation (e.g., at 25-50 °C for dichloromethane).[15]
 The final product is purified by fractional distillation, collecting the fraction at 139-142 °C.[6]

Synthesis from Bromopropane

This method involves the direct bromination of bromopropane.[6]

Experimental Protocol:

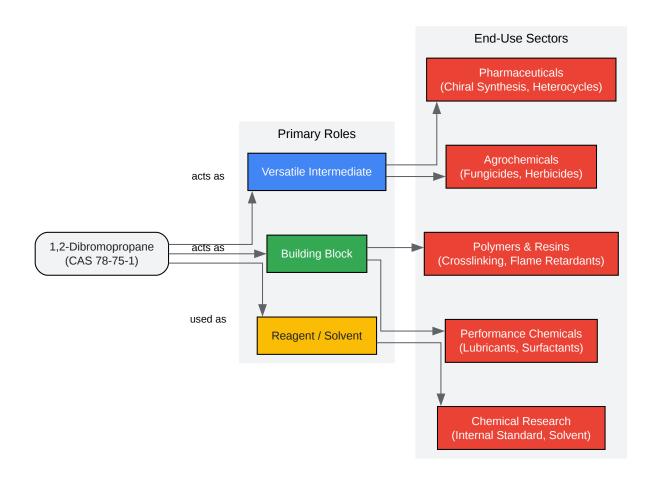
- Reaction Setup: Mix bromopropane with iron powder, which acts as a catalyst.
- Bromination: Heat the mixture to 40-50°C and slowly add bromine.
- Reflux: After the addition of bromine is complete, continue to reflux the mixture for 2 hours.
- Work-up: Filter off the iron slag. The filtrate is then washed several times with water, once
 with a 5% sodium carbonate solution, and once with a 5% sodium thiosulfate solution to
 remove free bromine.
- Drying and Purification: Dry the organic layer with anhydrous calcium chloride. Purify the final product by fractional distillation, collecting the 139-142 °C fraction.[6]



Applications

- **1,2-Dibromopropane** is a versatile intermediate and building block in various sectors of the chemical industry. Its bifunctional nature, owing to the two bromine atoms, allows for multiple reactive points to build complex molecules.[16]
- Pharmaceuticals: It serves as an intermediate in the synthesis of heterocyclic compounds and as a precursor for creating chiral centers in drug molecules, which is critical for selective biological activity.[7][16]
- Agrochemicals: It is used in the manufacturing of fungicides and herbicides.[16] It can also react with nitrogen-containing compounds to form quaternary ammonium salts used as disinfectants or soil conditioners.[16]
- Polymers & Resins: The compound is utilized as a crosslinking agent for thermoset resins like epoxy resins and polyurethane foams.[7][16] Its bromine content also makes it a useful modifier for fire-retardant polymers.[16]
- Performance Chemicals: It is a building block for specialty organobromine compounds, including flame retardants, lubricants, and surfactants.[11][16]
- Research Applications: It is used as a solvent in non-polar chemical reactions and as an internal standard for the determination of other compounds by gas chromatography-mass spectrometry.[7]





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Core applications of **1,2-Dibromopropane**.

Toxicology and Metabolism

The toxicology of **1,2-dibromopropane** has been investigated in animal models. It is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[10]

Acute Toxicity



In studies with female BALB/c mice, oral administration of **1,2-dibromopropane** at doses of 300 and 600 mg/kg resulted in reduced spleen and thymus weights and suppressed antibody response.[17] It also caused a significant elevation in serum alanine aminotransferase and aspartate aminotransferase 24 hours after treatment, indicating hepatotoxicity.[17] The hepatic content of glutathione was also reduced by 1,2-DBP.[17] The oral LD50 in rats is reported as 741 mg/kg.[2]

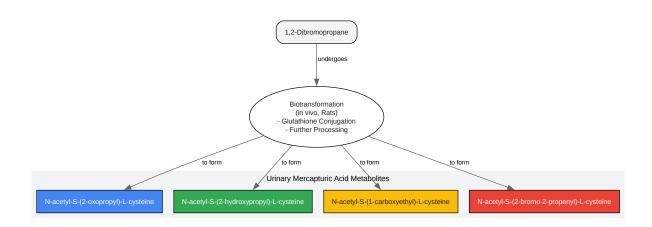
Metabolism

The biotransformation of **1,2-dibromopropane** in rats primarily involves conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in the urine.[3] Following oral administration to male Wistar rats, four distinct mercapturic acids were identified in the urine by GC/MS.[3] These metabolites account for approximately 36% of the administered dose within 24 hours.[3]

The identified mercapturic acids are:[3]

- N-acetyl-S-(2-oxopropyl)-L-cysteine (I)
- N-acetyl-S-(2-hydroxypropyl)-L-cysteine (II)
- N-acetyl-S-(1-carboxyethyl)-L-cysteine (III)
- N-acetyl-S-(2-bromo-2-propenyl)-L-cysteine (IV)





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Simplified metabolic pathway of **1,2-Dibromopropane** in rats.

Analytical Methods

The determination of **1,2-dibromopropane** in various matrices is typically performed using gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). While specific EPA methods often cite related compounds like 1,2-dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), a similar protocol is applicable.[18][19]

General Experimental Protocol (Microextraction and GC)

This protocol is adapted from EPA Method 8011 for similar analytes.[18]

Sample Preparation (Microextraction):



- Take a precise volume of the aqueous sample (e.g., 35 mL).
- Add a small volume of an immiscible organic solvent (e.g., 2 mL of hexane).
- Shake vigorously to extract the analyte from the aqueous phase into the organic solvent.
- Allow the layers to separate. An internal standard may be added prior to extraction for quantification.

GC Analysis:

- Inject a small aliquot (e.g., 2 μL) of the hexane extract into the gas chromatograph.
- The GC is equipped with a capillary column suitable for separating halogenated hydrocarbons.
- Use a temperature program to separate the components of the extract. For example, an initial temperature of 40°C held for 4 minutes, followed by a ramp of 8°C/min up to 190°C.
 [18]

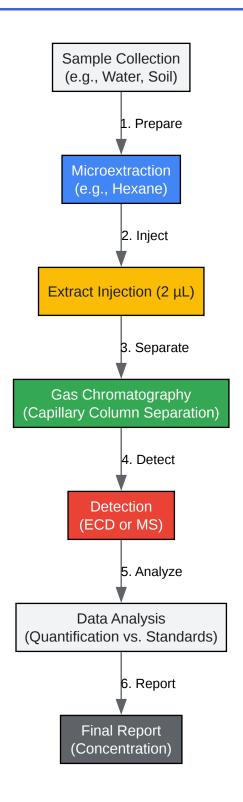
Detection:

- A linearized electron capture detector (ECD) is highly sensitive to halogenated compounds and suitable for trace analysis.[18]
- For confirmation and more definitive identification, a mass spectrometer (MS) can be used. The MS identifies compounds based on their unique mass spectra.

· Quantification:

- Prepare calibration standards of **1,2-dibromopropane** in the extraction solvent.
- Analyze the standards under the same GC conditions to create a calibration curve.
- Calculate the concentration of the analyte in the original sample by comparing its peak area to the calibration curve.





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General workflow for GC-based analysis of **1,2-Dibromopropane**.

Safety and Handling







Proper safety precautions are essential when handling **1,2-Dibromopropane** due to its hazardous properties.[4] It is a flammable liquid and vapor.[4]



Hazard Type	Precaution / PPE	Reference(s)
Inhalation	Harmful if inhaled. Use only outdoors or in a well-ventilated area. If exposure is likely, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.	[4][10][20]
Skin Contact	Causes skin irritation. Wear protective gloves (e.g., nitrile rubber) and protective clothing. Take off immediately all contaminated clothing and wash before reuse.	[4][10]
Eye Contact	Causes eye irritation. Wear safety glasses with sideshields or goggles. Ensure eyewash stations are available.	[10][20]
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor immediately.	[4][10]
Fire & Explosion	Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Use CO ₂ , dry chemical, or foam for extinction.	[4][8]
Storage	Store in a well-ventilated, cool, dry place. Keep container tightly closed. Store locked up.	[4][10]



	Keep away from strong oxidizing agents, strong bases, and strong reducing agents.	
Spill & Disposal	Absorb spill with inert material (sand, silica gel). Place in suitable, closed containers for disposal. Dispose of contents/container to an approved waste disposal plant.	[1][4]

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